molecular formula C13H7Cl3O2 B1608112 2-Hydroxy-2',3,5-trichlorobenzophenone CAS No. 99585-49-6

2-Hydroxy-2',3,5-trichlorobenzophenone

Cat. No. B1608112
CAS RN: 99585-49-6
M. Wt: 301.5 g/mol
InChI Key: NULXTAYCMKNTDL-UHFFFAOYSA-N
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Description

2-Hydroxy-2’,3,5-trichlorobenzophenone is a chemical compound with the molecular formula C13H7Cl3O2 . It has an average mass of 301.552 Da and a monoisotopic mass of 299.951172 Da .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-2’,3,5-trichlorobenzophenone consists of a benzophenone core with chlorine atoms at the 2’, 3, and 5 positions and a hydroxy group at the 2 position . The InChI string representation of its structure is InChI=1S/C13H7Cl3O2/c14-7-5-9(13(18)11(16)6-7)12(17)8-3-1-2-4-10(8)15/h1-6,18H .


Physical And Chemical Properties Analysis

2-Hydroxy-2’,3,5-trichlorobenzophenone has a density of 1.5±0.1 g/cm³ . Its boiling point is 408.7±45.0 °C at 760 mmHg . The compound has a molar refractivity of 72.6±0.3 cm³ . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . The compound also has 2 freely rotating bonds . Its polar surface area is 37 Ų .

Scientific Research Applications

Analytical Chemistry Applications

  • Quantitative NMR Analysis : The phosphitylation reagent 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been used in quantitative 31P NMR analysis of hydroxyl groups in lignins, showcasing its application in accurately determining phenolic moieties in complex organic matrices (Granata & Argyropoulos, 1995).

Environmental Science Applications

  • Detection of Environmental Phenols : An on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system with peak focusing has been developed to measure concentrations of environmental phenols, including parabens and triclosan, in human milk. This method highlights the role of analytical techniques in assessing human exposure to potentially harmful compounds (Ye et al., 2008).
  • Disinfection By-products : The formation of disinfection by-products, including chlorinated benzoquinones and polycyclic aromatic hydrocarbons, during chlorination treatment of UV filters in swimming pool water, has been investigated. This study reveals the transformation characteristics of benzophenone-type UV filters under chlorination, contributing to our understanding of environmental contaminants and their potential risks (Sun et al., 2019).

Materials Science Applications

  • Hydrogel Synthesis : Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine have been developed for pH- and thermo-responsive drug delivery applications. These hydrogels exhibit significant stimuli-responsive swelling behavior, demonstrating the potential of hydroxyphenol derivatives in creating advanced materials for targeted drug delivery (Karimi et al., 2018).

properties

IUPAC Name

(2-chlorophenyl)-(3,5-dichloro-2-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-7-5-9(13(18)11(16)6-7)12(17)8-3-1-2-4-10(8)15/h1-6,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULXTAYCMKNTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371480
Record name 2-Hydroxy-2',3,5-trichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99585-49-6
Record name 2-Hydroxy-2',3,5-trichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-2',3,5-trichlorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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